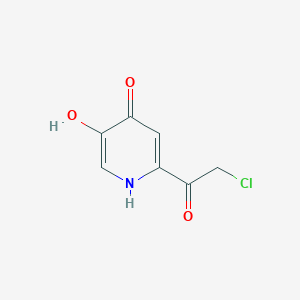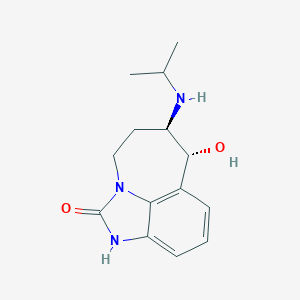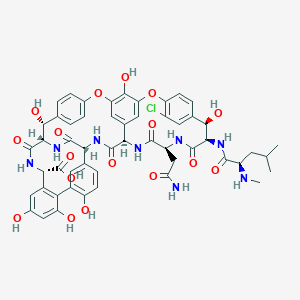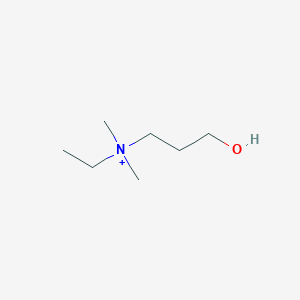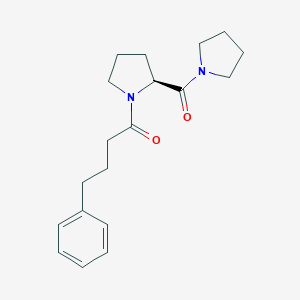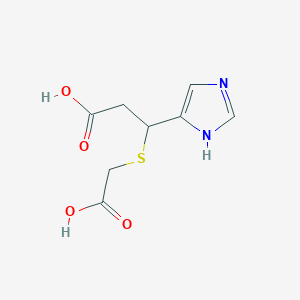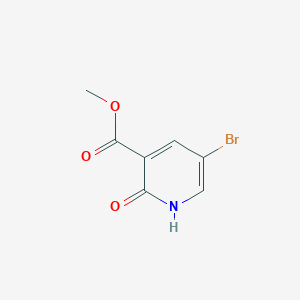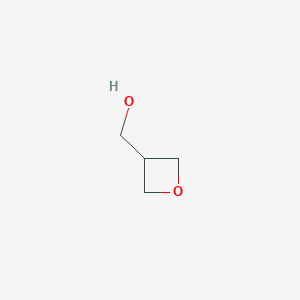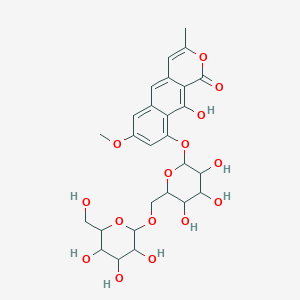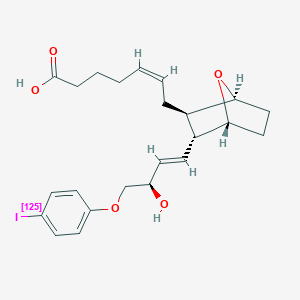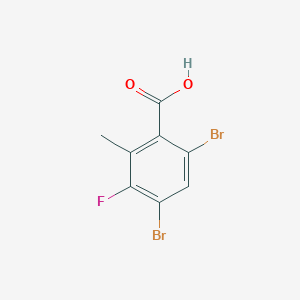
4,6-Dibromo-3-fluoro-2-methylbenzoic acid
Vue d'ensemble
Description
4,6-Dibromo-3-fluoro-2-methylbenzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid in anti-cancer activity involves the inhibition of the enzyme topoisomerase II, which is responsible for the replication and transcription of DNA. By inhibiting this enzyme, the compound prevents the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,6-Dibromo-3-fluoro-2-methylbenzoic acid has low toxicity and does not exhibit any significant adverse effects on normal cells. However, further studies are required to determine the long-term effects of the compound on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid is its ease of synthesis and availability. It can be synthesized in large quantities and has been used in various lab experiments. However, its low solubility in water and other solvents can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid. One area of interest is the development of new anti-cancer drugs based on the compound. Another area of research is the synthesis of new organic materials using 4,6-Dibromo-3-fluoro-2-methylbenzoic acid as a building block. Additionally, further studies are required to determine the long-term effects of the compound on the human body and its potential use in the treatment of other diseases.
Applications De Recherche Scientifique
4,6-Dibromo-3-fluoro-2-methylbenzoic acid has been extensively studied for its potential applications in pharmaceuticals and materials science. In pharmaceuticals, it has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers.
Propriétés
Numéro CAS |
119916-27-7 |
|---|---|
Nom du produit |
4,6-Dibromo-3-fluoro-2-methylbenzoic acid |
Formule moléculaire |
C8H5Br2FO2 |
Poids moléculaire |
311.93 g/mol |
Nom IUPAC |
4,6-dibromo-3-fluoro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H5Br2FO2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) |
Clé InChI |
LIYAGAIAFFAGOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)Br)Br)C(=O)O |
SMILES canonique |
CC1=C(C(=CC(=C1F)Br)Br)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

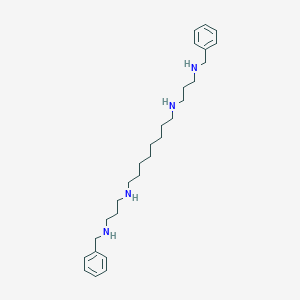
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
